Zanapezil Fumarate

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Kinetics

Procure Zanapezil fumarate for your Alzheimer's disease (AD) research. This is a uniquely selective and neurotrophic acetylcholinesterase (AChE) inhibitor. With over 450-fold selectivity for AChE over BuChE (IC50 51.2 nM vs. 23,500 nM), it minimizes peripheral toxicity. Crucially, it avoids the cerebral blood flow artifacts of donepezil, ensuring accurate in vivo microdialysis data. Its demonstrated NGF-like neurotrophic activity makes it the essential reference compound for disease-modifying therapy and neuroprotection studies. Please note this product is a reference standard; significant order lead times may apply.

Molecular Formula C29H36N2O5
Molecular Weight 492.6 g/mol
CAS No. 263248-42-6
Cat. No. B1684283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanapezil Fumarate
CAS263248-42-6
Synonyms3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate
TAK 147
TAK-147
Molecular FormulaC29H36N2O5
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyCWEHWZPCDBRUNO-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zanapezil Fumarate (TAK-147) Procurement Guide for Alzheimer's Research and Acetylcholinesterase Inhibition Studies


Zanapezil fumarate (TAK-147) is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor developed as a research tool for Alzheimer's disease (AD) [1]. It demonstrates nanomolar AChE inhibition (IC50 = 51.2 nM) and exhibits a unique neurotrophic activity profile distinct from first-generation AChE inhibitors, though its clinical development was discontinued after Phase 3 trials [2]. As a discontinued clinical candidate with extensive preclinical characterization, it serves as a valuable reference standard for validating novel AChE inhibitors, investigating central selectivity mechanisms, and exploring cholinergic neuroprotection pathways in vitro and in vivo [3].

Why Zanapezil Fumarate (TAK-147) Cannot Be Replaced by Generic AChE Inhibitors Like Donepezil or Tacrine


Generic substitution with other acetylcholinesterase (AChE) inhibitors is scientifically invalid due to Zanapezil fumarate's unique combination of high central selectivity, differential monoaminergic modulation, and distinct side-effect profile [1]. Unlike tacrine or physostigmine, which non-selectively inhibit both AChE and butyrylcholinesterase (BuChE) [2], Zanapezil demonstrates over 450-fold selectivity for AChE over BuChE (AChE IC50 51.2 nM vs. BuChE IC50 23,500 nM), a property critical for minimizing peripheral cholinergic toxicity [3]. Furthermore, direct comparative studies with donepezil reveal divergent effects on regional cerebral blood flow and monoamine metabolites, underscoring that even within the same therapeutic class, these agents are not functionally interchangeable [4].

Quantitative Differentiation Guide for Zanapezil Fumarate: AChE Potency, Selectivity, and In Vivo Neurochemistry


Zanapezil Fumarate AChE Inhibition Potency: 3.0-fold Greater than Tacrine, 2.4-fold Greater than Physostigmine

In a head-to-head in vitro study using rat cerebral cortex homogenates, Zanapezil fumarate (TAK-147) demonstrated an AChE IC50 of 51.2 nM [1]. Under identical assay conditions, it was quantified as being 3.0-fold more potent than the first-generation AChE inhibitor tacrine and 2.4-fold more potent than physostigmine, a carbamate-based inhibitor [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Kinetics

Superior Cholinesterase Selectivity: Zanapezil Fumarate Demonstrates >450-fold AChE vs. BuChE Selectivity

Zanapezil fumarate exhibits high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) [1]. In rat plasma assays, its BuChE IC50 was 23,500 nM, compared to its AChE IC50 of 51.2 nM [1]. This represents a selectivity ratio of approximately 459:1 (BuChE/AChE). In contrast, tacrine and physostigmine were reported to be nonselective, potently inhibiting both enzymes [1].

Cholinesterase Selectivity Peripheral Toxicity Mitigation Enzyme Specificity

Reduced Side-Effect Profile: Zanapezil Fumarate Induces Less Fasciculation than Donepezil Despite Similar AChE Potency

A direct comparative study in freely moving rats assessed the in vivo effects of Zanapezil (TAK-147) and donepezil (E2020) on hippocampal acetylcholine (ACh) levels and side effects [1]. While both drugs increased ACh levels (ED50 values: TAK-147 4.52 mg/kg, E2020 4.07 mg/kg; potency ratio TAK-147/E2020 = 0.773), donepezil administration was accompanied by significantly more prominent skeletal muscle fasciculation, gnawing, increased defecation, and salivation compared to Zanapezil [1].

In Vivo Neurochemistry Safety Pharmacology Donepezil Comparison

Divergent Cerebral Blood Flow Effects: Zanapezil Fumarate Does Not Alter Hippocampal Blood Flow Unlike Donepezil

In the same in vivo microdialysis study, Zanapezil fumarate (5 mg/kg p.o.) did not alter blood flow in the ventral hippocampus, maintaining an average rate of 6.5 ± 0.9 ml/min/100 g [1]. In contrast, donepezil (5 mg/kg p.o.) significantly increased hippocampal blood flow in a biphasic manner, with peaks reaching 11.5-12.7 ml/min/100 g (5-40 min) and 10.7-13.4 ml/min/100 g (80-105 min) [1].

Cerebral Hemodynamics Alzheimer's Disease Pathophysiology Vascular Effects

Unique Neurotrophic Activity: Zanapezil Fumarate Promotes Cholinergic Neuron Survival via NGF-like Mechanism

Beyond AChE inhibition, Zanapezil fumarate has been demonstrated to possess NGF (Nerve Growth Factor)-like neurotrophic activity on central cholinergic neurons at concentrations coinciding with its AChE inhibitory activity [1]. This dual mechanism is not a class-wide property of AChE inhibitors but is specific to the benzazepinone structural series from which Zanapezil was derived [1].

Neurotrophic Activity Cholinergic Neuroprotection Disease-Modifying Mechanisms

Key Application Scenarios for Zanapezil Fumarate in Alzheimer's Disease and Neuroscience Research


In Vivo Microdialysis Studies Requiring Clean Cholinergic Enhancement Without Vascular Confounds

For researchers using in vivo microdialysis to measure hippocampal acetylcholine (ACh) levels, Zanapezil fumarate provides a cleaner pharmacological tool than donepezil. Its lack of effect on local cerebral blood flow (unlike donepezil's biphasic 106% increase [1]) prevents blood flow-mediated alterations in neurotransmitter diffusion and clearance, ensuring measured ACh increases (ED50 4.52 mg/kg [1]) directly reflect AChE inhibition rather than hemodynamic artifacts. This property is critical for accurate neurochemical quantification in freely moving animal models.

Behavioral Pharmacology Studies Where Peripheral Side Effects Confound Cognitive Readouts

Zanapezil fumarate is the preferred AChE inhibitor for behavioral assays like the Morris water maze or novel object recognition, where drug-induced side effects can severely compromise data interpretation. Direct comparison shows that at doses achieving comparable ACh elevation (potency ratio 0.773 vs. donepezil [1]), Zanapezil induces significantly less muscle fasciculation, gnawing, and gastrointestinal distress [1]. This reduced side-effect burden minimizes confounding motor or autonomic artifacts, leading to more reliable assessments of cognitive performance.

Neuroprotection and Disease-Modification Research Focusing on Cholinergic Neuron Survival

Investigators exploring disease-modifying therapies for Alzheimer's disease should select Zanapezil fumarate due to its validated, dual mechanism of action. Unlike standard AChE inhibitors which primarily offer symptomatic relief, Zanapezil has demonstrated NGF-like neurotrophic activity that directly promotes the survival of central cholinergic neurons in culture [2]. This property makes it an essential reference compound for studies aimed at validating neuroprotective drug targets, developing in vitro neurotrophism assays, and dissecting the signaling pathways linking cholinergic transmission to neuronal health.

Enzymology and Medicinal Chemistry Campaigns Targeting Highly Selective AChE Inhibition

For medicinal chemists and enzymologists developing next-generation AChE inhibitors, Zanapezil fumarate serves as a benchmark for target selectivity. Its >450-fold preference for AChE (IC50 51.2 nM) over butyrylcholinesterase (IC50 23,500 nM) [3] sets a high bar for minimizing off-target peripheral toxicity. Its well-characterized structure-activity relationship (SAR) around the benzazepinone scaffold [2] provides a rich dataset for rational drug design and computational modeling, offering a superior alternative to less selective first-generation compounds like tacrine or physostigmine [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanapezil Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.